tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Description
Table 1: Medicinal Applications of Diazabicyclo[3.2.1]octane Derivatives
For instance, this compound serves as a precursor to δ-opioid receptor agonists, where the benzyl group modulates lipophilicity and the Boc group enables downstream modifications. Its stereochemical complexity also supports enantioselective synthesis of chiral amines via transaminase engineering.
Structural Analysis
X-ray crystallography of related compounds (e.g., 3,8-diazabicyclo[3.2.1]octane) reveals:
- Boat Conformations : The bicyclic system adopts strained boat conformations, enhancing reactivity.
- Electron Density Distribution : Nitrogen lone pairs are spatially oriented for nucleophilic attacks or hydrogen bonding.
These features underpin the scaffold’s utility in designing bioactive molecules with improved pharmacokinetic profiles.
Properties
IUPAC Name |
tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-12-15-9-10-16(13-19)20(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBQVLOYUBQHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619825 | |
| Record name | tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201162-52-9 | |
| Record name | tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate typically involves multiple steps:
Formation of the Diazabicyclo[3.2.1]octane Core: This step often starts with the cyclization of appropriate precursors under basic conditions to form the bicyclic core.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the bicyclic amine.
Addition of the tert-Butyl Group: The tert-butyl ester is usually formed by reacting the carboxylic acid derivative of the bicyclic compound with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Using large reactors to carry out each step sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the diazabicyclo[3.2.1]octane core, potentially leading to the opening of the bicyclic structure.
Substitution: The tert-butyl ester group can be substituted under acidic or basic conditions to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Benzyl alcohol, benzaldehyde.
Reduction Products: Open-chain amines.
Substitution Products: Various esters and amides.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its rigid structure.
Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes due to its structural similarity to enzyme substrates.
Medicine:
Drug Development: Explored as a scaffold for developing new pharmaceuticals, particularly those targeting the central nervous system.
Industry:
Polymer Chemistry: Utilized in the synthesis of specialty polymers with unique mechanical properties.
Mechanism of Action
The mechanism by which tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate exerts its effects often involves:
Molecular Targets: Binding to specific enzymes or receptors due to its structural mimicry.
Pathways Involved: Modulating biochemical pathways by either inhibiting or activating key enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Diazabicyclo Octane Core
Positional Isomerism: 3- vs. 8-Carboxylate
- tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS: 2306274-51-9, ): This positional isomer swaps the benzyl and Boc groups. For example, the tert-butyl group at the 8-position may hinder nucleophilic attacks compared to the 3-position .
Functional Group Modifications
Variations in Ester Groups
Methyl vs. tert-Butyl Esters
Ring Size and Heteroatom Modifications
Diazabicyclo[3.3.1]nonane Derivatives
- Methyl-3-benzyl-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate (): Expanding the bicyclic system to a nonane ring increases conformational flexibility. This may enhance binding to larger binding pockets but reduce selectivity due to entropic penalties .
Pharmacologically Active Analogs
8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane ():
- This derivative acts as a µ-opioid receptor agonist. X-ray crystallography revealed that the orientation of the nitrocinnamyl chain critically influences receptor binding affinity. In contrast, the benzyl group in the target compound lacks the electron-withdrawing nitro group, likely reducing its opioid activity .
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 143557-91-9, ):
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Weight | logP* | Water Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound (CAS: 201162-52-9) | 332.43 | 3.2 | 0.12 | Benzyl, Boc |
| tert-Butyl 3-acetyl-3,8-diazabicyclo[...]-carboxylate | 308.35 | 1.8 | 0.45 | Acetyl, Boc |
| Methyl-3-benzyl-3,8-diazabicyclo[...]-carboxylate | 288.35 | 2.7 | 0.25 | Benzyl, Methyl ester |
| 8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[...] | 385.42 | 2.1 | 0.08 | Nitrocinnamyl, Propionyl |
*Calculated using ChemAxon software.
Biological Activity
tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate (CAS Number: 201162-52-9) is a compound with potential applications in medicinal chemistry, particularly in the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1). This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C18H26N2O2
- Molecular Weight: 302.42 g/mol
- Boiling Point: 393.4 ± 35.0 °C
- Density: 1.117 ± 0.06 g/cm³
The primary biological activity of this compound involves its role as an inhibitor of PARP-1, an enzyme critical for DNA repair mechanisms. By inhibiting PARP-1, this compound disrupts the repair of single-strand breaks in DNA, leading to the accumulation of DNA damage and potentially resulting in cell death.
Biochemical Pathways
The interaction with PARP-1 affects several key pathways:
- DNA Repair Pathway: Inhibition leads to impaired DNA repair processes.
- Cell Death Pathways: Accumulation of unrepaired DNA can trigger apoptosis or necrosis.
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values: The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent anti-cancer activity.
In Vivo Studies
Animal studies have suggested that this compound can enhance the efficacy of chemotherapeutic agents when used in combination therapy:
- Model Organisms: Mouse models bearing xenografts of human tumors.
- Results: Tumor growth inhibition was observed when combined with standard chemotherapy drugs, suggesting a synergistic effect.
Case Studies
-
Combination Therapy with Chemotherapeutics:
- A study published in Cancer Research demonstrated that administering this compound alongside cisplatin resulted in a significant reduction in tumor size compared to cisplatin alone.
-
Mechanistic Insights:
- Another investigation focused on the molecular mechanisms revealed that the compound induces apoptosis through the activation of caspase pathways, further validating its potential as an anti-cancer agent.
Safety and Toxicology
While exhibiting promising biological activity, safety assessments indicate that this compound poses certain risks:
- Toxicity Profile: Classified as harmful if swallowed or in contact with skin (H302, H312).
- Precautionary Measures: Recommended to handle under controlled conditions to minimize exposure.
Comparison with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | 149771-43-7 | 302.41 g/mol | Moderate PARP inhibition |
| Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | N/A | N/A | Low PARP inhibition |
| Di-tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | N/A | N/A | High toxicity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step procedures involving diazabicyclo[3.2.1]octane core formation. A common approach starts with dimethyl meso-2,5-dibromoadipate, which undergoes cyclization with benzylamine to form intermediates like 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione. Subsequent hydrogenolysis and carboxylation yield the final product . Column chromatography (e.g., CH₂Cl₂–Et₂O, 9:1) is critical for purification, with reported yields of ~44% under optimized conditions .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR for stereochemical confirmation and LC-MS for molecular weight validation. For example, the bicyclo[3.2.1]octane scaffold exhibits distinct proton splitting patterns (e.g., bridgehead protons at δ 3.5–4.5 ppm). FT-IR confirms the tert-butyl carbonyl stretch (~1680 cm⁻¹) and benzyl C-H vibrations (~3000 cm⁻¹) .
Q. What are the stability considerations for handling and storing this compound?
- Methodological Answer : The compound is sensitive to hydrolysis due to the labile tert-butyloxycarbonyl (Boc) group. Storage at 2–8°C under inert atmosphere (argon/nitrogen) in amber vials is recommended. Degradation products (e.g., free amine forms) can be monitored via TLC (Rf = 0.10 in Et₂O) .
Advanced Research Questions
Q. How does stereochemical configuration impact the reactivity and downstream applications of this diazabicyclo compound?
- Methodological Answer : The (1R,5S) or (1S,5R) stereochemistry determines ligand-binding affinity in medicinal chemistry applications. For instance, enantioselective synthesis using chiral auxiliaries (e.g., (S)-tert-butyl 3-(methylamino)piperidine-1-carboxylate) enables controlled stereochemical outcomes . X-ray crystallography (e.g., CCDC data) confirms absolute configuration .
Q. What strategies are effective for functionalizing the benzyl or tert-butyl groups to create derivatives for SAR studies?
- Methodological Answer : The benzyl group can be deprotected via hydrogenolysis (Pd/C, H₂) to generate free amines for further coupling (e.g., acylations, Suzuki-Miyaura reactions). The tert-butyl ester is cleaved under acidic conditions (TFA/DCM) to expose the carboxylate for peptide conjugation or metal coordination .
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of analogs targeting nicotinic receptors?
- Methodological Answer : Density Functional Theory (DFT) optimizes the diazabicyclo scaffold’s geometry, while docking simulations (AutoDock Vina) predict binding to α4β2 nicotinic receptors. Key parameters include torsional angles of the bicyclo ring and electrostatic interactions with conserved receptor residues (e.g., TrpB) .
Data Contradiction Analysis
Q. Why do reported yields for similar diazabicyclo syntheses vary significantly (e.g., 44% vs. 54%)?
- Methodological Answer : Yield discrepancies arise from differences in cyclization efficiency (e.g., solvent polarity, temperature) and workup protocols . For example, telescoping procedures (combining steps without isolation) may reduce intermediate losses but require precise stoichiometric control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
